molecular formula C10H12BrNO2 B3030333 3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid CAS No. 887594-46-9

3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid

Cat. No.: B3030333
CAS No.: 887594-46-9
M. Wt: 258.11
InChI Key: JAANTDINOYWUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid: is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of propanoic acid, where the amino group is attached to the third carbon, and the phenyl ring is substituted with a bromine atom at the fourth position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid typically involves the following steps:

    Bromination: The starting material, 3-methylphenylpropanoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the fourth position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the third carbon of the propanoic acid chain.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding 3-amino-3-(3-methylphenyl)propanoic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide, thiols, or alkyl halides in the presence of a base or catalyst.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: 3-Amino-3-(3-methylphenyl)propanoic acid.

    Substitution: Hydroxy, thio, or alkyl-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in enzyme inhibition and protein binding studies.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine and methyl groups may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Amino-3-(4-methylphenyl)propanoic acid: Lacks the bromine substituent, leading to different reactivity and properties.

    3-Amino-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom instead of bromine, affecting its electronic and steric properties.

    3-Amino-3-(4-chlorophenyl)propanoic acid: Substituted with a chlorine atom, resulting in distinct chemical behavior.

Uniqueness: The presence of the bromine atom in 3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid imparts unique reactivity and properties compared to its analogs. Bromine’s larger size and higher electronegativity influence the compound’s interactions and stability, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

3-amino-3-(4-bromo-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAANTDINOYWUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697291
Record name 3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887594-46-9
Record name 3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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